molecular formula C22H26O3 B120431 6,7-Dehydro Norethindrone Acetate CAS No. 106765-04-2

6,7-Dehydro Norethindrone Acetate

Número de catálogo B120431
Número CAS: 106765-04-2
Peso molecular: 338.4 g/mol
Clave InChI: DQSVONCNGQQILU-ZCPXKWAGSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

6,7-Dehydro Norethindrone Acetate, also known as ∆-6 (7)-Norenthindrone Acetate, is an impurity of Norethindrone . Norethindrone acetate is used orally as a hormonal contraceptive, in the treatment of gynecological disorders such as abnormal uterine bleeding, and as a component of hormone replacement therapy for menopause .


Molecular Structure Analysis

The molecular formula of 6,7-Dehydro Norethindrone Acetate is C22H26O3 . The IUPAC name is [(8R,9S,10R,13S,14S,17R)-17-ethynyl-13-methyl-3-oxo-1,2,8,9,10,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate . The molecular weight is 338.4 g/mol .

Aplicaciones Científicas De Investigación

Pharmacology and Toxicology of Synthetic Hormones

  • A comprehensive review of the pharmacology and toxicology of synthetic estrogens and progestins, such as ethinyl estradiol (EE) and norethindrone acetate, highlights their application in oral contraceptives and potential development for other therapeutic indications. These compounds exhibit low acute and chronic toxicity, with some studies indicating an increased incidence of specific tumors in susceptible animal strains. Importantly, they are not teratogenic when given in combination and possess clastogenic properties when administered alone (Maier & Herman, 2001).

Contraceptive Efficacy and Metabolic Effects

  • Studies on low-dose combinations of ethinyl estradiol with d-norgestrel, lynestrenol, or norethindrone acetate reviewed their efficacy, acceptability, and metabolic effects, noting minimal side effects, little impact on carbohydrate metabolism, and potential reductions in the incidence of thromboembolic disorders (Bergstein, 1976).

Impact on Bone Mineral Density

  • Research on hormonal contraceptives, including depot medroxyprogesterone acetate, levonorgestrel subdermal implants, and oral contraceptives, investigates their effects on bone mineral density in premenopausal women. The evidence suggests a positive effect of oral contraceptives on bone mineral density across all ages, with preliminary findings indicating a positive impact of levonorgestrel subdermal implants and a potential negative effect of depot medroxyprogesterone acetate on bone density (Cromer, 1999).

Novel Therapeutic Applications

  • The therapeutic benefits of novel oral non-peptide GnRH antagonists, recently approved by the FDA in combination with estradiol/norethindrone acetate for managing symptoms associated with conditions like endometriosis, highlight the evolving applications of norethindrone acetate in medical treatment. These findings suggest a promising future for the therapy of such conditions, albeit with considerations for minimizing hypoestrogenic side effects (Mohamed Ali et al., 2021).

Safety And Hazards

6,7-Dehydro Norethindrone Acetate may cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, teratogenic effects . It may impair fertility and cause harm to the unborn child. It has limited evidence of a carcinogenic effect. It is very toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment. It may cause harm to breastfed babies .

Propiedades

IUPAC Name

[(8R,9S,10R,13S,14S,17R)-17-ethynyl-13-methyl-3-oxo-1,2,8,9,10,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26O3/c1-4-22(25-14(2)23)12-10-20-19-7-5-15-13-16(24)6-8-17(15)18(19)9-11-21(20,22)3/h1,5,7,13,17-20H,6,8-12H2,2-3H3/t17-,18+,19+,20-,21-,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQSVONCNGQQILU-ZCPXKWAGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1(CCC2C1(CCC3C2C=CC4=CC(=O)CCC34)C)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C=CC4=CC(=O)CC[C@H]34)C)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00910110
Record name 3-Oxo-19-norpregna-4,6-dien-20-yn-17-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00910110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,7-Dehydro Norethindrone Acetate

CAS RN

106765-04-2
Record name 6,7-Dehydro norethindrone acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106765042
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Oxo-19-norpregna-4,6-dien-20-yn-17-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00910110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6,7-DEHYDRO NORETHINDRONE ACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CP4TBM4VMG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.